Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid core with a 4-[(2-hydroxy-2-phenylethyl)thio]- substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- typically involves the reaction of benzoic acid derivatives with 2-hydroxy-2-phenylethylthiol. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Nitrated, halogenated, and sulfonated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- can be compared with other similar compounds, such as:
Benzoic acid, 2-phenylethyl ester: Similar in structure but lacks the thio and hydroxy substituents.
4-(Phenylazo)benzoic acid: Contains an azo group instead of the thio and hydroxy substituents.
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Similar in structure but contains a phenylmethyl ester group instead of the thio and hydroxy substituents.
Properties
CAS No. |
821768-65-4 |
---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-(2-hydroxy-2-phenylethyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
JTWKVYXVVRYAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.